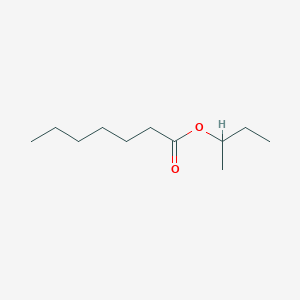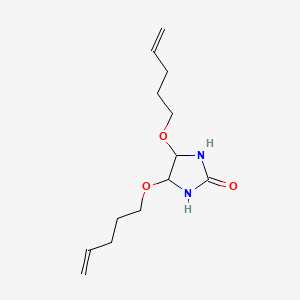![molecular formula C42H62N4O2 B13776701 1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- CAS No. 65087-00-5](/img/structure/B13776701.png)
1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- is a complex organic compound with the molecular formula C42H62N4O2. It is also known by other names such as 2,4-bis[(4-dodecylphenyl)diazenyl]-1,3-benzenediol . This compound is characterized by its two azo groups (-N=N-) attached to a benzenediol core, with long dodecyl (C12H25) chains attached to the phenyl rings. The presence of azo groups and long alkyl chains imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- typically involves the following steps:
Diazotization: The starting material, 4-dodecylaniline, is diazotized using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,3-benzenediol in an alkaline medium to form the azo compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: The azo groups can be reduced to amines using reducing agents such as sodium dithionite.
Substitution: The hydroxyl groups on the benzenediol core can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Sodium dithionite (Na2S2O4) in an aqueous medium.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- has several scientific research applications:
Chemistry: Used as a dye and pigment due to its vibrant color and stability.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of colored polymers and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- is primarily based on its ability to undergo reversible azo-hydrazone tautomerism. This tautomerism allows the compound to interact with various molecular targets, including enzymes and receptors. The long alkyl chains enhance its solubility in lipid environments, facilitating its incorporation into biological membranes and materials .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenediol, 2,4-bis[(4-octylphenyl)azo]-: Similar structure but with shorter alkyl chains.
1,3-Benzenediol, 2,4-bis[(4-hexylphenyl)azo]-: Another similar compound with even shorter alkyl chains.
Uniqueness
1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]- is unique due to its long dodecyl chains, which impart distinct physical properties such as increased hydrophobicity and solubility in non-polar solvents. These properties make it particularly useful in applications requiring amphiphilic compounds .
Propiedades
Número CAS |
65087-00-5 |
|---|---|
Fórmula molecular |
C42H62N4O2 |
Peso molecular |
655.0 g/mol |
Nombre IUPAC |
2,6-bis[(4-dodecylphenyl)hydrazinylidene]cyclohex-4-ene-1,3-dione |
InChI |
InChI=1S/C42H62N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-35-25-29-37(30-26-35)43-45-39-33-34-40(47)41(42(39)48)46-44-38-31-27-36(28-32-38)24-22-20-18-16-14-12-10-8-6-4-2/h25-34,43-44H,3-24H2,1-2H3 |
Clave InChI |
HSXZUJITRDSCOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC1=CC=C(C=C1)NN=C2C=CC(=O)C(=NNC3=CC=C(C=C3)CCCCCCCCCCCC)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Amino-9,10-dihydroxy-4-[(4-imino-9,10-dioxoanthracen-1-ylidene)amino]anthracene-2-sulfonic acid](/img/structure/B13776623.png)
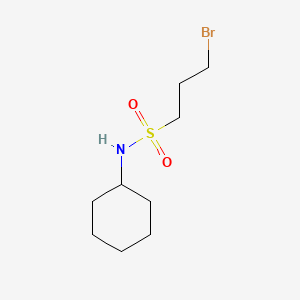

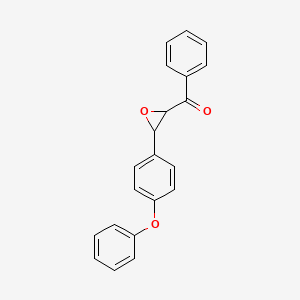
![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)
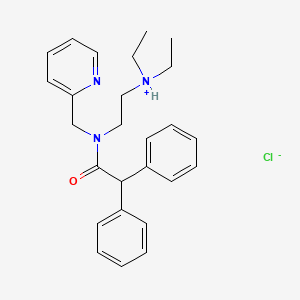
![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
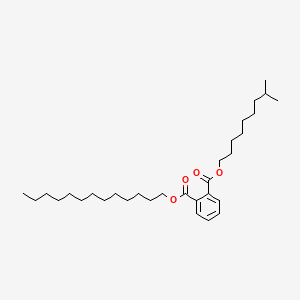
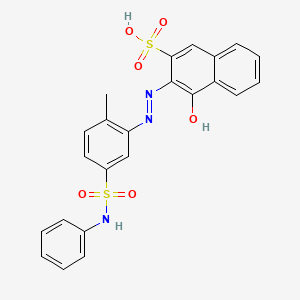

palladium(II)]](/img/structure/B13776679.png)

